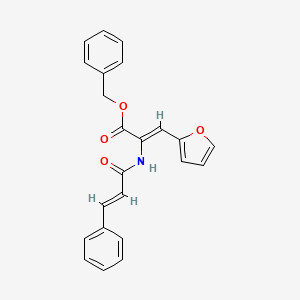![molecular formula C19H19FN2O B5223717 N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, also known as FM2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. FM2 belongs to the class of quinoline-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine binds to the transporters and prevents the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may have implications for the treatment of neurological disorders such as depression and ADHD, which are characterized by low levels of dopamine and norepinephrine.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine transporters, the modulation of neurotransmitter release, and the inhibition of cancer cell growth. In vitro and in vivo studies have shown that N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments, including its availability and relatively low cost. The compound is commercially available and can be synthesized using standard chemical techniques. However, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine also has some limitations, including its potential toxicity and the lack of long-term safety data. Researchers should exercise caution when working with N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and follow appropriate safety protocols.
将来の方向性
There are several future directions for the study of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, including the development of new drugs based on its structure and the exploration of its potential therapeutic uses. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have applications for the treatment of depression, ADHD, and other neurological disorders. In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and its potential uses in medicine.
合成法
The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 4-methyl-2-quinolinamine with 3-fluorophenylacetic acid, followed by reduction with lithium aluminum hydride and methylation with methyl iodide. The final product is obtained through recrystallization and purification. The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been reported in several scientific journals, and the compound is commercially available for research purposes.
科学的研究の応用
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic. In drug discovery, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been used as a lead compound for the development of new drugs with similar structures and biological activities.
特性
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQAJVNMVCZISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)
![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)